Sulfo-Cy7 tetrazine
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Overview
Description
Sulfo-Cy7 tetrazine is a near-infrared, water-soluble fluorophore. . This compound is widely used in bioorthogonal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7 tetrazine is synthesized through a series of chemical reactions that involve the incorporation of a methyltetrazine group into the Cy7 fluorophore. The synthesis typically involves the following steps:
Formation of the Cy7 fluorophore: This involves the condensation of appropriate indole derivatives.
Introduction of the sulfonate group: This step enhances the water solubility of the compound.
Attachment of the methyltetrazine group: This is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in solid form and can be dissolved in solvents like DMF, DMSO, and water for various applications .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7 tetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes such as trans-cyclooctene. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene, strained alkenes.
Major Products
The major product of the reaction between this compound and trans-cyclooctene is a stable conjugate that retains the fluorescent properties of the Cy7 fluorophore .
Scientific Research Applications
Sulfo-Cy7 tetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient labeling of biomolecules.
Medicine: Utilized in the development of molecular imaging agents for diagnostic purposes.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of Sulfo-Cy7 tetrazine involves its bioorthogonal reaction with strained alkenes. The methyltetrazine group reacts with trans-cyclooctene through the iEDDA reaction, forming a stable conjugate. This reaction is highly specific and does not interfere with other biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
Cyanine7.5 tetrazine: Another near-infrared fluorophore with similar properties but different spectral characteristics.
BDP TR tetrazine: A borondipyrromethene fluorophore used for similar applications but with different excitation and emission wavelengths.
Uniqueness
Sulfo-Cy7 tetrazine is unique due to its combination of near-infrared fluorescence and the methyltetrazine group, which allows for rapid and efficient bioorthogonal reactions. Its water solubility and high fluorescence quantum yield make it particularly suitable for in vivo imaging and other biological applications .
Properties
Molecular Formula |
C47H52KN7O7S2 |
---|---|
Molecular Weight |
930.2 g/mol |
IUPAC Name |
potassium;(2Z)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1 |
InChI Key |
LCGATPHNTMXJNS-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+] |
Origin of Product |
United States |
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